Cas no 1785101-32-7 (2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid)

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is a fluorinated benzothiophene derivative with significant utility in pharmaceutical and agrochemical research. Its difluoromethyl group enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The benzothiophene core provides a rigid scaffold for structural modifications, while the carboxylic acid moiety allows for further functionalization via coupling or derivatization reactions. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and well-defined chemical properties ensure reproducibility in research applications. Suitable for use under controlled conditions, it is commonly employed in medicinal chemistry and material science.
2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid structure
1785101-32-7 structure
Product Name:2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid
CAS No:1785101-32-7
MF:C10H6F2O2S
MW:228.215248584747
CID:5828847
PubChem ID:84691762
Update Time:2025-06-08

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1785101-32-7
    • 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid
    • EN300-6510102
    • Inchi: 1S/C10H6F2O2S/c11-9(12)8-4-6-5(10(13)14)2-1-3-7(6)15-8/h1-4,9H,(H,13,14)
    • InChI Key: OPCITZXSNSJXKU-UHFFFAOYSA-N
    • SMILES: S1C(C(F)F)=CC2C(C(=O)O)=CC=CC1=2

Computed Properties

  • Exact Mass: 228.00565693g/mol
  • Monoisotopic Mass: 228.00565693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 65.5Ų

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Additional information on 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid

Introduction to 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic Acid (CAS No. 1785101-32-7)

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid, with the chemical identifier CAS No. 1785101-32-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic carboxylic acid derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a difluoromethyl group and a carboxylic acid moiety at specific positions on the benzothiophene core imparts distinct reactivity and biological activity, making it a valuable scaffold for drug discovery efforts.

The benzothiophene scaffold itself is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Its aromatic system allows for interactions with biological targets, while the sulfur atom introduces additional versatility in chemical modifications. The introduction of a difluoromethyl group at the 2-position enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. Furthermore, the carboxylic acid functionality at the 4-position provides a site for further derivatization, enabling the synthesis of more complex analogs with tailored properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzothiophene derivatives. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The structural motif of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid aligns well with these trends, as it combines elements known to enhance binding affinity and selectivity towards biological targets.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that benzothiophene derivatives can modulate the activity of kinases and other enzymes implicated in tumor growth. The difluoromethyl group, in particular, has been shown to improve binding interactions by enhancing hydrophobic interactions with protein targets.

The carboxylic acid moiety also plays a crucial role in the chemical biology of this compound. It can be readily converted into esters, amides, or other functional groups, allowing for the creation of diverse derivatives with unique pharmacological profiles. This flexibility makes 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid a versatile building block for medicinal chemists seeking to explore new drug candidates.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have revealed that the combination of the difluoromethyl and carboxylic acid groups optimizes interactions with biological targets, leading to improved drug-like properties. These insights have guided synthetic strategies aimed at optimizing potency and selectivity.

In addition to its applications in drug discovery, 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid has found utility in materials science. Its aromatic structure and functional groups make it a candidate for developing organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics. The ability to modify its structure allows researchers to fine-tune its electronic properties, making it suitable for various technological applications.

The synthesis of this compound involves multi-step organic reactions that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and regioselective functionalization strategies, have been employed to construct the desired benzothiophene core efficiently. These methods ensure that researchers can obtain sufficient quantities of the compound for both laboratory studies and potential industrial applications.

Evaluation of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid in preclinical models has provided valuable insights into its biological activity. Initial studies have shown promising results in inhibiting key enzymes associated with inflammatory pathways. The compound's ability to modulate these pathways suggests potential therapeutic benefits in conditions characterized by chronic inflammation.

The future prospects for this compound are vast, driven by ongoing research efforts aimed at expanding its applications. Collaborative projects between academic institutions and pharmaceutical companies are likely to yield novel derivatives with enhanced efficacy and reduced side effects. As computational methods continue to evolve, virtual screening approaches will further accelerate the discovery process.

In conclusion, 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid represents a fascinating compound with multifaceted applications across pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug development, while its synthetic accessibility allows for extensive modifications. As research progresses, this compound is poised to contribute significantly to advancements in both medicine and technology.

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